
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- (9CI) is a chemical compound with the molecular formula C8H14FNO2 It is known for its unique structure, which includes a fluorocyclopropyl group and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- typically involves the reaction of 2-fluorocyclopropylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- involves its interaction with specific molecular targets. The fluorocyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The tert-butyl ester moiety can also influence the compound’s solubility and stability, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, cis- (9CI)
- tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
Uniqueness
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- is unique due to its specific stereochemistry and the presence of both a fluorocyclopropyl group and a tert-butyl ester
特性
CAS番号 |
167073-09-8 |
|---|---|
分子式 |
C8H14FNO2 |
分子量 |
175.203 |
IUPAC名 |
tert-butyl N-[(1S,2S)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |
InChIキー |
VWSDKMQGCVVQBV-WDSKDSINSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1F |
同義語 |
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4AS,9aS)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B573368.png)
![[1,3]Thiazolo[4,5-d][1,2]oxazole](/img/structure/B573369.png)
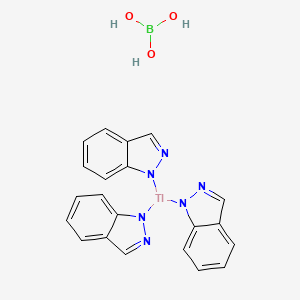
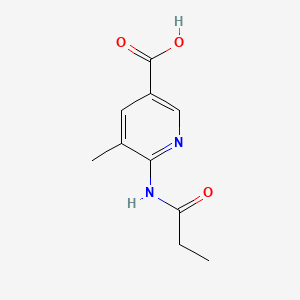
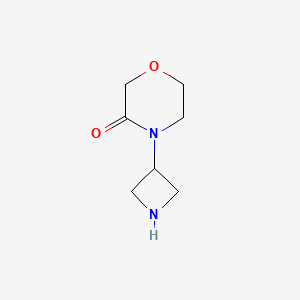
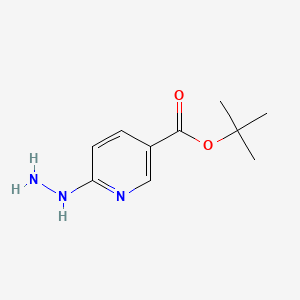
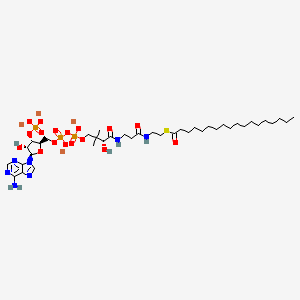
![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid](/img/structure/B573385.png)
![3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B573388.png)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
